7,7,8,8-Tetracyanoquinodimethane

Vue d'ensemble

Description

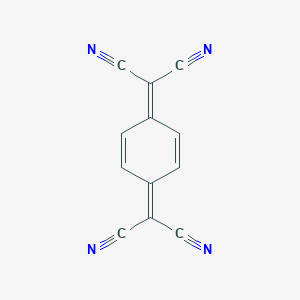

7,7,8,8-Tetracyanoquinodimethane is an organic compound with the chemical formula (N≡C−)2C=C6H4=C(−C≡N)2. It is an orange crystalline solid and a relative of para-quinone. This cyanocarbon is a prototypical electron acceptor, widely used to prepare charge transfer salts, which are of significant interest in molecular electronics .

Méthodes De Préparation

7,7,8,8-Tetracyanoquinodimethane is synthesized through the condensation of 1,4-cyclohexanedione with malononitrile, followed by dehydrogenation of the resulting diene with bromine . The reaction can be summarized as follows:

Condensation Reaction:

Dehydrogenation Reaction:

Analyse Des Réactions Chimiques

7,7,8,8-Tetracyanoquinodimethane undergoes various chemical reactions, including:

Charge Transfer Complex Formation:

Applications De Recherche Scientifique

Charge-Transfer Complexes and Superconductors

Charge-Transfer Complexes : TCNQ is widely recognized for its role in forming charge-transfer complexes with electron donors, such as tetrathiafulvalene. These complexes exhibit interesting electrical properties and have been extensively studied for their potential in organic electronics. The interaction between TCNQ and electron donors leads to the formation of stable radical-ion salts, which are crucial for understanding charge transport mechanisms in organic materials .

Superconducting Materials : TCNQ is instrumental in the synthesis of superconducting materials. When combined with certain metals or other organic compounds, TCNQ can facilitate the formation of superconductors by enhancing charge carrier mobility. This property has led to research into its use in high-temperature superconductors .

Catalysis

TCNQ acts as an effective catalyst in various chemical reactions. Notably, it has been used for the α-chlorination of carboxylic acids when combined with chlorosulfonic acid. The presence of TCNQ suppresses competing free-radical chlorination processes, thereby increasing the selectivity and efficiency of the reaction .

Biological Applications

Recent studies have explored the interactions between TCNQ and biological molecules, such as phospholipids. For instance, research utilizing photoacoustic Fourier transform infrared spectroscopy has investigated how TCNQ interacts with diacylphosphatidylcholines and phosphatidylglycerols in liposomal systems. These interactions may have implications for drug delivery systems and biocompatible materials .

Environmental Applications

TCNQ has been incorporated into polymer composites to enhance their performance in environmental applications, such as gas separation technologies. A study demonstrated that TCNQ-modified CuO particles within polyvinylpyrrolidone composites significantly improved CO₂ separation efficiency from N₂ gases due to enhanced dispersion and reduced agglomeration of particles .

Spectroscopic Applications

In analytical chemistry, TCNQ is utilized in various spectroscopic methods due to its unique optical properties. It has been employed in direct spectrophotometric measurements to quantify substances by forming complexes with analytes, thus enhancing detection sensitivity .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Charge-Transfer Complexes | Formation with tetrathiafulvalene | Enhanced electrical properties |

| Superconductors | Synthesis of organic superconducting materials | Improved charge carrier mobility |

| Catalysis | α-Chlorination of carboxylic acids | Increased selectivity |

| Biological Systems | Interaction studies with phospholipids | Potential drug delivery applications |

| Environmental Science | Gas separation technologies using polymer composites | Enhanced separation efficiency |

| Analytical Chemistry | Spectrophotometric measurements | Increased sensitivity in detection |

Case Studies

- Charge-Transfer Complexes : A comprehensive review highlighted the synthesis and properties of various TCNQ-based complexes, emphasizing their potential in organic semiconductors and photovoltaic devices .

- Catalytic Activity : Research demonstrated that TCNQ could effectively catalyze specific reactions while minimizing side reactions, showcasing its utility in synthetic organic chemistry .

- Environmental Impact : A study on TCNQ-modified polymer membranes showed a significant increase in CO₂/N₂ selectivity, indicating potential applications in carbon capture technologies .

Mécanisme D'action

7,7,8,8-Tetracyanoquinodimethane acts as an electron acceptor, forming charge-transfer complexes with electron-donor molecules. The mechanism involves the coupling of the S1 (ππ*) state to the intramolecular charge-transfer state in the monomer and this compound-acetonitrile complex, while in the this compound-benzene complex, it is more strongly coupled to the intermolecular charge-transfer state .

Comparaison Avec Des Composés Similaires

7,7,8,8-Tetracyanoquinodimethane is compared with other cyanocarbons and electron acceptors:

This compound stands out due to its ability to form highly conductive charge-transfer complexes, making it unique in the field of molecular electronics.

Activité Biologique

7,7,8,8-Tetracyanoquinodimethane (TCNQ) is a well-known organic compound recognized for its significant electron-accepting properties. It plays a crucial role in various fields, including organic electronics and photophysics. This article explores the biological activity of TCNQ, focusing on its interactions with biological molecules, charge transfer complexes, and potential applications in biochemistry and medicine.

TCNQ has a molecular formula of CHN and a melting point range of 287-289 °C (dec). It is classified as an N-type semiconductor with a lowest unoccupied molecular orbital (LUMO) energy level of 4.6 eV . Its structure features four cyano groups attached to a quinodimethane core, which contributes to its strong electron-accepting capabilities.

Charge Transfer Complexes

TCNQ is known to form charge transfer (CT) complexes with various electron donors. These complexes have been extensively studied for their spectroscopic properties and potential applications in sensing and detection of biomolecules. For instance, TCNQ can interact with primary aliphatic and aromatic amines to form stable CT complexes that can be quantitatively analyzed using spectrophotometric methods .

Table 1: Charge Transfer Complexes Formed with TCNQ

| Electron Donor | Type of Interaction | Spectroscopic Method Used |

|---|---|---|

| Aniline | CT complex | Spectrophotometry |

| Ethylamine | CT complex | Spectrophotometry |

| 1,2-Diaminopropane | CT complex | Spectrophotometry |

Photophysical Properties

Recent studies utilizing laser-induced fluorescence (LIF) spectroscopy have revealed that TCNQ exhibits both intra- and intermolecular charge transfer states. The fluorescence lifetime of TCNQ in different solvents varies significantly, indicating its potential utility in photonic applications . The formation of CT complexes in solution has been shown to influence the fluorescence characteristics, which can be harnessed for biological sensing applications.

1. Interaction with Biological Molecules

A study investigated the interaction between TCNQ and various biomolecules, highlighting its potential as a probe for detecting amino acids and proteins through fluorescence quenching mechanisms. The study demonstrated that TCNQ could selectively bind to certain amino acids, leading to distinct changes in fluorescence intensity that correlate with concentration levels .

2. Application in Drug Detection

TCNQ has been applied in the development of sensitive methods for detecting drugs containing amino groups. The reaction of TCNQ with these drugs forms stable CT complexes that can be quantitatively measured, providing a reliable method for drug analysis in biological samples . This application underscores the versatility of TCNQ as a tool in pharmacological research.

Toxicity and Safety Considerations

While TCNQ shows promising biological activities, it is essential to note its toxicity profile. It is classified as acutely toxic via dermal contact and inhalation routes. Safety measures should be observed when handling this compound in laboratory settings .

Propriétés

IUPAC Name |

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCVSPMFGIFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N4 | |

| Record name | tetracyanoquinodimethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetracyanoquinodimethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26810-79-7 | |

| Record name | Propanedinitrile, 2,2′-(2,5-cyclohexadiene-1,4-diylidene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26810-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061748 | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracyanoquinodimethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1518-16-7 | |

| Record name | Tetracyanoquinodimethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracyanoquinodimethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TCNQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bismalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,7,8,8-TETRACYANO-P-QUINODIMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC6FB4H2KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TCNQ?

A1: TCNQ's molecular formula is C12H4N4, and its molecular weight is 204.19 g/mol.

Q2: What are the key spectroscopic characteristics of TCNQ?

A2: TCNQ displays characteristic peaks in infrared (IR) spectroscopy, particularly the nitrile (C≡N) stretching frequency, which is sensitive to its oxidation state. [] This is particularly useful for analyzing charge transfer within TCNQ complexes. [, ] Additionally, Raman spectroscopy provides valuable information about vibrational modes, further aiding in characterizing TCNQ and its complexes. [, , ]

Q3: How does TCNQ interact with electron donors?

A3: TCNQ readily accepts electrons from donor molecules, forming charge-transfer complexes. [, , , ] The degree of charge transfer significantly influences the properties of these complexes, affecting their conductivity, magnetism, and optical characteristics. [, , , , , ]

Q4: What is the significance of TCNQ in material science?

A4: TCNQ is a versatile building block for creating diverse materials, including organic conductors, semiconductors, and magnetic materials. [, , , , , , , ] Its ability to form complexes with varying degrees of charge transfer makes it particularly attractive for tailoring material properties.

Q5: How does the morphology of TCNQ-based materials impact their properties?

A5: TCNQ-based materials exhibit a rich variety of morphologies, including nanowires, nanorods, and thin films. [, , , , ] The morphology significantly impacts properties like conductivity and switching behavior, making it a crucial factor in device fabrication. [, , ]

Q6: How does TCNQ interact with metal ions to form coordination polymers?

A6: TCNQ can coordinate to various metal ions, forming one-, two-, or three-dimensional coordination polymers. [, , , ] These polymers exhibit diverse structures depending on the metal ion, its oxidation state, and the presence of co-ligands. []

Q7: What are the catalytic applications of TCNQ and its derivatives?

A7: TCNQ and its derivatives, especially the fluorinated analogue TTF-TCNQF4, have shown promising catalytic activity in electron-transfer reactions, such as the reduction of ferricyanide ions by thiosulfate ions. [] The fluorinated derivative exhibits higher catalytic activity and remarkable stability, allowing for its recovery and reuse in multiple catalytic cycles. []

Q8: How is computational chemistry employed in understanding TCNQ-based systems?

A8: Density Functional Theory (DFT) calculations provide insights into the electronic structure, charge distribution, and intermolecular interactions within TCNQ-based materials. [, ] These calculations are crucial for interpreting experimental data and predicting the properties of novel TCNQ-based compounds.

Q9: How does fluorination of TCNQ (forming TCNQF4) affect its properties?

A9: Fluorination enhances the electron-accepting ability of TCNQ, leading to stronger charge-transfer interactions in complexes. [, , , ] This results in altered electronic properties, often leading to improved conductivity and catalytic activity compared to the parent TCNQ. [, ]

Q10: How does the structure of the donor molecule influence the properties of TCNQ-based charge transfer complexes?

A10: The size, shape, and electronic properties of the donor molecule significantly affect the packing arrangement and degree of charge transfer in TCNQ complexes. [, , ] These factors subsequently influence the conductivity, magnetism, and optical properties of the resulting materials. [, ]

Q11: What factors can influence the stability of TCNQ-based materials?

A11: Environmental factors like light and air exposure can impact the stability of TCNQ complexes. [] Additionally, the choice of solvent and the presence of water can affect the stability of doped complexes. [] Understanding these factors is critical for developing strategies to enhance material stability for various applications.

Q12: What analytical techniques are essential for characterizing TCNQ-based materials?

A12: A combination of techniques is employed to characterize TCNQ-based materials, including:

- X-ray diffraction (XRD): Provides information on crystal structure and phase identification. [, , , , ]

- Scanning Electron Microscopy (SEM): Reveals surface morphology and microstructure of the materials. [, , , , ]

- Atomic Force Microscopy (AFM): Offers high-resolution imaging of surface topography and nanostructure. []

- Electrochemical techniques: Cyclic voltammetry and chronoamperometry are used to study redox processes and kinetics. [, , ]

- Spectroscopic methods: UV-Vis, IR, and Raman spectroscopy provide information on electronic transitions, molecular vibrations, and charge transfer interactions. [, , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.